molecular formula C20H16ClN3O2 B12464360 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol

4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol

Cat. No.: B12464360
M. Wt: 365.8 g/mol
InChI Key: DDFTXZWPGAIMFJ-UHFFFAOYSA-N
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Description

4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group (N=N) and an imino group (C=N), which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with nitrous acid to form the diazonium salt, which is then coupled with 2-hydroxy-3-methylbenzaldehyde under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The diazenyl group can be reduced to form hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazines and related compounds.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl and imino groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-4’-chloroazobenzene
  • 4-[(4-chlorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Uniqueness

Compared to similar compounds, 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol stands out due to its dual functional groups (diazenyl and imino), which confer unique reactivity and potential for diverse applications. Its structural complexity allows for a broader range of chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]-6-methylphenol

InChI

InChI=1S/C20H16ClN3O2/c1-13-3-2-4-18(20(13)26)22-12-14-11-17(9-10-19(14)25)24-23-16-7-5-15(21)6-8-16/h2-12,25-26H,1H3

InChI Key

DDFTXZWPGAIMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)Cl)O)O

Origin of Product

United States

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